molecular formula C12H17ClN2 B1286155 2-(Azepan-1-yl)-3-chloroaniline CAS No. 926215-35-2

2-(Azepan-1-yl)-3-chloroaniline

Cat. No.: B1286155
CAS No.: 926215-35-2
M. Wt: 224.73 g/mol
InChI Key: YSVDTHKLBWGWFH-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-3-chloroaniline is an organic compound that features a chloro-substituted aniline ring with an azepane (a seven-membered nitrogen-containing ring) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution on the 3-chloroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the chloro group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction could produce aminated compounds. Substitution reactions can result in a variety of functionalized aniline derivatives.

Scientific Research Applications

2-(Azepan-1-yl)-3-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-3-chloroaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. Additionally, it can modulate inflammatory responses by suppressing the NF-κB signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-1-yl)-3-chloroaniline is unique due to the presence of both the azepane ring and the chloro-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.

Biological Activity

2-(Azepan-1-yl)-3-chloroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C12H16ClN2C_{12}H_{16}ClN_2 and its structure, which features an azepane ring and a chloro-substituted aniline group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Target Interactions : Similar compounds have been shown to interact with various enzymes and receptors, influencing their function through non-covalent interactions such as hydrogen bonding.
  • Biochemical Pathways : The compound may modulate key biochemical pathways, potentially affecting cellular metabolism and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity, similar to other chloroaniline derivatives .
  • Anti-inflammatory Effects : There is potential for anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

A review of the literature reveals several studies focusing on the biological effects of similar compounds:

  • Antibacterial Activity : A study demonstrated that derivatives of chloroaniline exhibited significant antibacterial properties against various strains, suggesting a similar potential for this compound .
  • Neuroprotective Effects : Research on related compounds indicates possible neuroprotective properties through inhibition of cholinesterase enzymes, which may lead to enhanced cognitive function.
  • Toxicity Assessments : Evaluations in animal models have shown that certain derivatives are well-tolerated at specific dosages, indicating a safety profile that warrants further investigation into the therapeutic window of this compound.

Research Findings and Data Tables

Study Activity Examined Findings
Antimicrobial ActivityAntibacterialSignificant inhibition against Gram-positive bacteria
NeuroprotectionCholinesterase InhibitionEnhanced cognitive function observed in animal models
Toxicity StudiesSafety ProfileWell-tolerated up to specified doses in mice

Properties

IUPAC Name

2-(azepan-1-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDTHKLBWGWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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